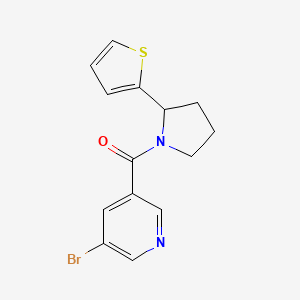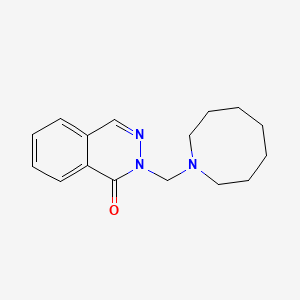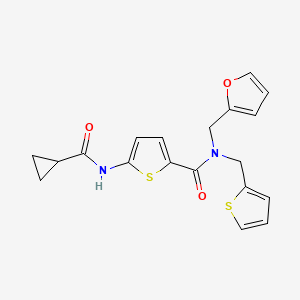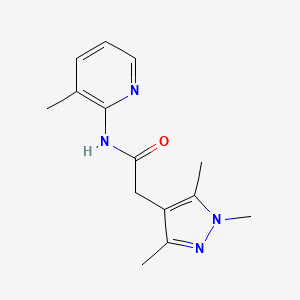
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone, also known as BPTM, is a chemical compound that has been extensively researched for its potential use in the development of new drugs. BPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone acts as an inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is critical for the activation of STAT3, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this interaction, (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone can prevent the activation of STAT3 and its downstream signaling pathways.
Biochemical and Physiological Effects
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its specificity for the JAK2-STAT3 pathway, which makes it a valuable tool for studying the role of this pathway in various biological systems. However, one limitation of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of more potent analogs of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone that can be used in experimental settings. Another direction is the investigation of the potential use of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone and its effects on various biological systems.
合成法
The synthesis of (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromopyridin-3-amine and 2-thiophene-2-carboxylic acid followed by the addition of N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The resulting product is then deprotected to obtain (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone.
科学的研究の応用
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has been studied extensively for its potential use in the development of new drugs. It has been found to have a wide range of effects on various biological systems, including the nervous system, immune system, and cardiovascular system. (5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone has also been found to have potential anti-cancer properties.
特性
IUPAC Name |
(5-bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-11-7-10(8-16-9-11)14(18)17-5-1-3-12(17)13-4-2-6-19-13/h2,4,6-9,12H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLUBBDOJPTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)